3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring, substituted with bromine and dichlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine typically involves the condensation of 4-bromo-5-(3,4-dichlorophenyl)-2-aminopyridine with a suitable oxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine and dichlorophenyl groups, potentially leading to dehalogenation.
Substitution: The bromine atom in the oxazole ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
- 4-Bromo-3,5-dichlorobenzotrifluoride
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: Compared to similar compounds, 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
663181-10-0 |
---|---|
Molecular Formula |
C14H7BrCl2N2O |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
4-bromo-5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-13-12(8-3-4-10(16)11(17)6-8)20-14(19-13)9-2-1-5-18-7-9/h1-7H |
InChI Key |
CRKMLHZFKXCVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(O2)C3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.